Imidacloprid-olefin

Description

The exact mass of the compound Imidacloprid-olefin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Imidacloprid-olefin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidacloprid-olefin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

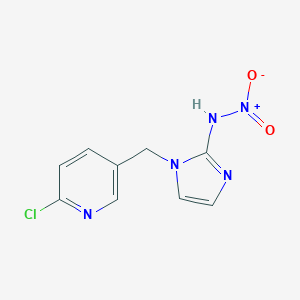

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLCDJYHUVCRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037562 | |

| Record name | Imidacloprid-olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115086-54-9 | |

| Record name | Imidacloprid-olefin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115086-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid-olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Environmental Persistence and Degradation of Imidacloprid-Olefin: A Technical Guide

An In-depth Examination for Researchers and Environmental Scientists

Introduction: The Significance of a Potent Metabolite

Imidacloprid, a first-generation neonicotinoid insecticide, has seen widespread global application in agriculture for pest control. Its systemic nature and efficacy have made it a valuable tool for crop protection. However, the environmental story of imidacloprid does not end with the parent compound. Through various transformation processes in the environment, imidacloprid gives rise to several metabolites, among which imidacloprid-olefin has garnered significant attention from the scientific community. This metabolite is of particular concern due to its potential for increased toxicity to non-target organisms compared to its parent compound.[1] Understanding the environmental fate and degradation of imidacloprid-olefin is, therefore, paramount for a comprehensive assessment of the ecological risks associated with imidacloprid use.

This technical guide provides a detailed exploration of the formation, persistence, and degradation of imidacloprid-olefin in the environment. It is designed to serve as a comprehensive resource for researchers, environmental scientists, and professionals in drug development, offering insights into the complex processes that govern the environmental behavior of this significant metabolite.

Formation of Imidacloprid-Olefin: A Multifaceted Transformation

Imidacloprid-olefin is not directly applied to the environment but is formed through the transformation of imidacloprid. The primary pathways for its formation are photodegradation and metabolic processes within living organisms.

Photodegradation: In the presence of sunlight, particularly UV radiation, imidacloprid in aqueous environments and on soil surfaces can undergo photolytic degradation. This process can lead to the formation of several photometabolites, including imidacloprid-olefin. The aqueous photolysis of imidacloprid can be rapid, with half-lives reported to be as short as 1 to 4 hours.[2]

Metabolic Transformation: Imidacloprid is readily taken up by plants and can be metabolized by insects.[3] Within these organisms, enzymatic processes, such as those mediated by cytochrome P450 monooxygenases, can lead to the formation of imidacloprid-olefin. This metabolic pathway is a crucial consideration, as it means that organisms interacting with treated plants may be exposed to this more potent metabolite.

Environmental Fate: Persistence and Mobility of Imidacloprid-Olefin

Once formed, the environmental behavior of imidacloprid-olefin is governed by a combination of its physicochemical properties and prevailing environmental conditions.

Persistence in Soil and Water

Imidacloprid itself is known to be persistent in soil, with half-lives ranging from 40 to 997 days in laboratory studies and 26.5 to 229 days in the field.[4][5] While specific half-life data for imidacloprid-olefin is less abundant, its structural similarity to the parent compound suggests a comparable degree of persistence. Studies have detected imidacloprid-olefin as a residue in soil following the application of imidacloprid, indicating its stability in this matrix.[3]

In aquatic environments, the persistence of imidacloprid is highly dependent on the presence of light. While it degrades rapidly via photolysis, it is relatively stable to hydrolysis at neutral and acidic pH, with a half-life of about one year at pH 9 in the dark.[5] This suggests that in the absence of light, such as in groundwater, both imidacloprid and imidacloprid-olefin could persist for extended periods.

Mobility and Sorption in Soil

The potential for a pesticide or its metabolite to move through the soil profile and reach groundwater is a critical aspect of its environmental risk assessment. This mobility is largely influenced by its sorption to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).

A study on the sorption of imidacloprid and its metabolites in tropical soils reported an average Koc value of 2433 for imidacloprid-guanidine-olefin, a closely related compound to imidacloprid-olefin.[6] This relatively high Koc value suggests that imidacloprid-olefin has a tendency to bind to soil organic matter, which would limit its mobility. However, the high water solubility of imidacloprid (0.61 g/L) suggests a potential for leaching.[5] The interplay between sorption and solubility will ultimately determine the mobility of imidacloprid-olefin in different soil types.

| Parameter | Imidacloprid | Imidacloprid-Olefin | Reference(s) |

| Water Solubility | 0.61 g/L | Data not available | [5] |

| Soil Half-life (t½) | 26.5 - 997 days | Data indicates persistence | [3][4][5] |

| Aqueous Photolysis Half-life (t½) | < 3 hours | Expected to be similar to parent | [2] |

| Hydrolysis Half-life (t½) | Stable at pH 5-7; ~1 year at pH 9 (dark) | Data not available | [5] |

| Soil Sorption Coefficient (Koc) | 132 - 310 | ~2433 (for a related compound) | [4][6] |

Table 1: Comparative Environmental Fate Parameters of Imidacloprid and Imidacloprid-Olefin.

Degradation Pathways of Imidacloprid-Olefin

The breakdown of imidacloprid-olefin in the environment occurs through both abiotic and biotic processes.

Abiotic Degradation: The Role of Light and Water

Photodegradation: Similar to its formation, photodegradation is a key dissipation pathway for imidacloprid-olefin. Exposure to sunlight in surface waters and on soil can lead to its further transformation. The degradation products of imidacloprid photolysis include imidacloprid urea, imidacloprid desnitro, and imidacloprid olefin desnitro.[7] It is plausible that imidacloprid-olefin undergoes similar transformations, leading to the cleavage of the molecule.

Hydrolysis: While imidacloprid is relatively stable to hydrolysis, especially under neutral to acidic conditions, this pathway cannot be entirely ruled out for imidacloprid-olefin, particularly in alkaline environments.[5] The hydrolysis of the parent compound is known to increase with higher pH and temperature.

Biotic Degradation: The Microbial Contribution

Microorganisms in soil and water play a crucial role in the breakdown of organic contaminants. Several bacterial and fungal species have been identified that can degrade imidacloprid.[8][9] The primary microbial degradation pathways for imidacloprid involve hydroxylation of the imidazolidine ring and nitro-reduction.[7] These processes can lead to the formation of various metabolites, including 5-hydroxy-imidacloprid and, subsequently, imidacloprid-olefin.

The microbial degradation of imidacloprid-olefin itself is an area of ongoing research. It is likely that soil microorganisms capable of degrading the parent compound can also metabolize the olefin derivative. The ultimate degradation products of these microbial processes are expected to be smaller, more polar molecules that can be further mineralized to carbon dioxide.

Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of imidacloprid-olefin in environmental matrices. The primary technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Imidacloprid-Olefin in Soil

This protocol provides a robust and validated method for the determination of imidacloprid-olefin in soil samples.

1. Sample Preparation and Extraction (QuEChERS)

-

Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity and high throughput.

-

Procedure:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Rationale: This step removes interfering matrix components from the extract, improving the accuracy and sensitivity of the LC-MS/MS analysis.

-

Procedure:

-

Transfer a 1 mL aliquot of the supernatant from the extraction step into a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 x g for 2 minutes.

-

3. LC-MS/MS Analysis

-

Rationale: LC-MS/MS provides high selectivity and sensitivity for the quantification of trace-level contaminants in complex matrices.

-

Procedure:

-

Transfer the cleaned-up supernatant into an autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve separation.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for imidacloprid-olefin for quantification and confirmation.

-

-

Ecotoxicological Implications

A critical aspect of imidacloprid-olefin's environmental profile is its toxicity. Studies have shown that imidacloprid-olefin can be significantly more toxic to certain non-target organisms than the parent imidacloprid. For instance, the olefin metabolite has been reported to be approximately 10 times more active than imidacloprid against aphids.[3] This increased potency highlights the importance of including metabolites in ecological risk assessments. The effects on other non-target organisms, such as aquatic invertebrates and pollinators, are also of concern and warrant further investigation.

Conclusion and Future Perspectives

Imidacloprid-olefin is a persistent and potentially more toxic metabolite of imidacloprid, formed through photodegradation and metabolic processes. Its presence in the environment necessitates a thorough understanding of its fate, degradation, and ecotoxicological effects. While significant progress has been made in identifying its formation and major degradation pathways, further research is needed to fully elucidate the degradation of imidacloprid-olefin itself and to establish a more comprehensive database of its environmental half-lives under various conditions.

The continued development and validation of sensitive analytical methods, such as the LC-MS/MS protocol outlined in this guide, are crucial for accurate environmental monitoring. As regulatory bodies and the scientific community increasingly recognize the importance of considering metabolite toxicity, a holistic approach that includes key transformation products like imidacloprid-olefin will be essential for robust and protective environmental risk assessments of pesticides.

References

- Current time information in Asia/Manila. (n.d.).

-

Imidacloprid - Wikipedia. (n.d.). Retrieved from [Link]

-

Imidacloprid Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]

-

Photodegradation of Imidacloprid and Fipronil in Rice–Paddy Water | Request PDF. (n.d.). Retrieved from [Link]

-

van der Sluijs, J. P., et al. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(5), 3428-3443. Retrieved from [Link]

-

Wei, H., et al. (2011). Soil microbial degradation of neonicotinoid insecticides imidacloprid, acetamiprid, thiacloprid and imidaclothiz and its effect on the persistence of bioefficacy against horsebean aphid Aphis craccivora Koch after soil application. Pest Management Science, 67(5), 576-583. Retrieved from [Link]

-

Degradation of imidacloprid pesticide in aqueous solution using an eco-friendly electrochemical process. (2023). ResearchGate. Retrieved from [Link]

-

Sorption and degradation processes of imidacloprid in Florida soils. (2022). PLOS ONE, 17(9), e0274201. Retrieved from [Link]

-

Sabourmoghaddam, N., Zakaria, M. P., & Omar, D. (2015). Evidence for the microbial degradation of imidacloprid in soils of Cameron Highlands. Journal of the Saudi Society of Agricultural Sciences, 14(2), 182-188. Retrieved from [Link]

-

Degradation of Imidacloprid Residue on Red Tomatoes (Solanum lycopersicum) by Advanced Oxidation Processes and Analysis using Spectrophotometer and HPLC. (n.d.). Jurnal Kimia Valensi. Retrieved from [Link]

-

Biodegradation of Imidacloprid by an Isolated Soil Microorganism. (n.d.). ResearchGate. Retrieved from [Link]

-

Pang, Z., et al. (2020). Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches. International Journal of Molecular Sciences, 21(18), 6569. Retrieved from [Link]

-

Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of Agricultural and Food Chemistry, 47(4), 1730-1734. Retrieved from [Link]

-

Imidacloprid-olefin | C9H8ClN5O2 | CID 14626249 - PubChem. (n.d.). Retrieved from [Link]

-

Ieromina, O., et al. (2014). Impact of imidacloprid on Daphnia magna under different food quality regimes. Environmental Toxicology and Chemistry, 33(5), 1096-1103. Retrieved from [Link]

-

The chromatogram of imidacloprid and its metabolites in LC-MS/MS A,... - ResearchGate. (n.d.). Retrieved from [Link]

-

A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. (2021). Molecules, 26(2), 346. Retrieved from [Link]

-

Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem. (n.d.). Retrieved from [Link]

-

Liquid chromatography-mass spectrometry identification of imidacloprid photolysis products | Request PDF. (n.d.). Retrieved from [Link]

-

ChemicalWatch Factsheet - Beyond Pesticides. (n.d.). Retrieved from [Link]

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Retrieved from [Link]

-

Asensio-Ramos, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4287. Retrieved from [Link]

-

Photodegradation of imidacloprid in water with time as influenced by temperatures. (n.d.). ResearchGate. Retrieved from [Link]

-

Impact of imidacloprid on Daphnia magna under different food quality regimes. (n.d.). ResearchGate. Retrieved from [Link]

-

Environmental Chemistry Methods: Imidacloprid; 422563-84. (n.d.). EPA. Retrieved from [Link]

-

Time-course detection of transformation products from imidacloprid in... - ResearchGate. (n.d.). Retrieved from [Link]

-

A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. (2021). PubMed Central. Retrieved from [Link]

-

Analysis of Systemic Pesticide Imidacloprid and Its Metabolites in Pepper using QuEChERS and LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Impact of imidacloprid on Daphnia magna under different food quality regimes. (n.d.). IPI Database. Retrieved from [Link]

-

Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures. (2022). MDPI. Retrieved from [Link]

-

Determination of Imidacloprid in Paddy Water and Soil by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]

-

A Modified QuEChERS Method for the Extraction of Imidacloprid Insecticide from Date Fruit. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Imidacloprid induces adverse effects on fish early life stages that are more severe in Japanese medaka (Oryzias latipes) than in zebrafish (Danio rerio). (2021). PubMed. Retrieved from [Link]

Sources

- 1. Separation of imidacloprid and its degradation products using reversed phase liquid chromatography with water rich mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 5. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 6. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile & Risk Assessment of Imidacloprid-Olefin: A Technical Guide

Executive Summary

Imidacloprid-olefin (IMI-ole) represents a critical bioactivated metabolite of the neonicotinoid insecticide imidacloprid. Unlike many degradation products that exhibit reduced biological activity, IMI-ole possesses a unique toxicological profile characterized by enhanced potency against target and non-target insects (specifically Apis mellifera) compared to the parent compound. Conversely, its affinity for mammalian nicotinic acetylcholine receptors (nAChRs) remains distinct from other high-risk metabolites like desnitro-imidacloprid.

This guide provides a rigorous technical analysis of IMI-ole, focusing on its formation, mechanism of action (MoA), comparative toxicity data, and validated experimental protocols for its study. It is designed for researchers requiring actionable data for environmental risk assessment (ERA) and mechanistic toxicology.

Chemical Identity & Biotransformation

Imidacloprid-olefin is formed via the oxidative metabolism of the parent compound. The primary pathway involves the hydroxylation of the imidazolidine ring followed by dehydration. This biotransformation is not merely a detoxification step; it is a bioactivation process that generates a ligand with higher binding affinity for specific insect nAChR subtypes.

Metabolic Pathway

The conversion is mediated by cytochrome P450 monooxygenases (CYP450). The intermediate, 5-hydroxy-imidacloprid , is unstable under acidic conditions (physiologically relevant in certain compartments) and spontaneously dehydrates to form the olefin.[1]

Figure 1: Bioactivation pathway of Imidacloprid to Imidacloprid-olefin via 5-hydroxy-imidacloprid.

Mechanism of Action (MoA)

The toxicity of IMI-ole is driven by its agonism of the nicotinic acetylcholine receptor (nAChR) .

-

Insect Selectivity: IMI-ole binds to the insect nAChR (specifically the

subunits) with high affinity. Electrophysiological studies (patch-clamp) indicate that IMI-ole acts as a partial to full agonist, often causing non-desensitizing currents that lead to prolonged depolarization, synaptic failure, and death. -

Mammalian Safety Profile: In contrast to the desnitro-imidacloprid metabolite (which shows high mammalian toxicity), IMI-ole exhibits significantly lower affinity for vertebrate nAChR subtypes (

and

Comparative Toxicity Profile

The "Olefin Paradox" refers to the observation that while the parent compound is highly effective, the olefin metabolite is often more toxic on a per-nanogram basis to bees. This necessitates distinct acute and chronic testing.[2]

Table 1: Comparative Acute Toxicity (Honey Bee - Apis mellifera)

Data synthesized from Suchail et al. (2001) and Nauen et al. (1998).

| Compound | Exposure Route | LD50 (48h) [ng/bee] | Relative Potency | Clinical Signs |

| Imidacloprid (Parent) | Oral | ~60 | 1.0x | Tremors, tumbling |

| Imidacloprid-Olefin | Oral | ~30 | 2.0x | Hyperactivity, rapid onset paralysis |

| 5-OH-Imidacloprid | Oral | ~200 | 0.3x | Hypoactivity |

Chronic & Sub-lethal Effects

-

Mortality: In chronic feeding studies (10 days), IMI-ole induces 50% mortality at cumulative doses significantly lower than acute exposures, suggesting a lack of metabolic clearance or irreversible binding in the insect gut/nervous system.

-

Neurotoxicity: IMI-ole induces hyperresponsiveness at lower concentrations than the parent, likely due to its resistance to further metabolic degradation within the insect hemolymph.

Experimental Protocols

Protocol A: Chemical Synthesis of Imidacloprid-Olefin

Purpose: To generate high-purity standard for toxicological assays. Note: This protocol utilizes the acid-catalyzed dehydration of 5-hydroxy-imidacloprid.

-

Starting Material: Dissolve 1.0 equivalent of 5-hydroxy-imidacloprid in glacial acetic acid.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (

) or p-toluenesulfonic acid. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Silica gel; Ethyl Acetate/Methanol 9:1) for the disappearance of the hydroxylated starting material. -

Work-up:

-

Cool reaction mixture to room temperature.

-

Neutralize with saturated aqueous

(caution: evolution of -

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Acetonitrile to obtain Imidacloprid-olefin as a white solid. -

Validation: Confirm structure via

H-NMR (appearance of vinylic protons on the imidazolidine ring).

Protocol B: Acute Oral Toxicity Assay (Modified OECD 213)

Purpose: To determine LD50 values specifically for the metabolite.

Reagents:

-

Test Solution: IMI-ole dissolved in acetone (0.1% final conc) mixed with 50% w/v sucrose solution.

-

Control: 50% sucrose solution with 0.1% acetone.

Workflow:

Figure 2: Workflow for Acute Oral Toxicity Assay (Honey Bee).

Step-by-Step:

-

Collection: Collect worker bees (Apis mellifera) from the upper frames of a healthy colony.

-

Starvation: Starve bees for 2 hours prior to testing to ensure uptake of the test solution.

-

Dosing: Administer 10

L of the IMI-ole sucrose solution to individual bees (or small groups) using a micropipette or feeder. Doses should range logarithmically (e.g., 10, 20, 40, 80 ng/bee). -

Observation: Transfer bees to holding cages. Provide ad libitum sucrose (untreated) after the initial dose is consumed.

-

Scoring: Record mortality at 4h, 24h, and 48h. Note sub-lethal signs: trembling, uncoordinated movement, or apathy.

-

Calculation: Use Probit analysis to determine the LD50 with 95% confidence intervals.

References

-

Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry.

-

Nauen, R., Ebbinghaus-Kintscher, U., & Schmuck, R. (2001). Toxicity and nicotinic acetylcholine receptor interaction of imidacloprid and its metabolites in Apis mellifera. Pest Management Science.

-

Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology.

-

Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Reference for synthetic pathways).

-

Stoughton, S. J., et al. (2008). Acute and Chronic Toxicity of Imidacloprid to the Aquatic Invertebrates Chironomus tentans and Hyalella azteca.[3] Archives of Environmental Contamination and Toxicology.

Sources

Exploratory studies on Imidacloprid-olefin effects on non-target organisms

Technical Guide: Comparative Toxicology and Risk Assessment of Imidacloprid-Olefin in Non-Target Organisms

Executive Summary: The Metabolite Paradox

In the development of neonicotinoid insecticides, regulatory focus has historically centered on the parent compound. However, exploratory studies reveal that Imidacloprid-olefin —a primary metabolite formed via biotic and abiotic degradation—exhibits a toxicity profile that frequently exceeds that of its parent, Imidacloprid (IMI).

This guide provides a technical deep-dive into the olefin metabolite. It challenges the conventional safety paradigm by demonstrating that environmental degradation does not always equate to detoxification. We will explore the molecular mechanisms driving its heightened potency in pollinators, its emerging risk to vertebrates, and the precise protocols required to quantify these effects.

Chemical Formation and Environmental Persistence

Imidacloprid-olefin (IMI-olefin) is not merely a byproduct; it is a persistent bioactive agent. It is formed through two primary pathways:

-

In Vivo Metabolism: In insects and plants, mono-oxygenases (P450s) hydroxylate the imidazolidine ring, followed by dehydration to form the olefinic double bond.

-

Environmental Degradation: Biotic metabolism in soil and aqueous photolysis contribute to the accumulation of IMI-olefin in the environment.

Unlike the hydroxy-metabolites, which often show reduced affinity, the introduction of the double bond in the imidazolidine ring of the olefin metabolite maintains—and in some cases enhances—binding affinity to the nicotinic acetylcholine receptor (nAChR).

Mechanistic Toxicology: The nAChR Interaction

The core of IMI-olefin’s toxicity lies in its interaction with the nAChR. While Imidacloprid is highly selective for insect nAChRs (conferring its safety profile for mammals), the olefin metabolite blurs this line.

-

Insect Selectivity: In Apis mellifera (honeybees), IMI-olefin acts as a super-agonist. The structural rigidity introduced by the double bond allows for a more stable "lock" within the ligand-binding domain (LBD) of the receptor, preventing desensitization and causing prolonged depolarization.

-

Mammalian Cross-Reactivity: Crucially, exploratory studies indicate that IMI-olefin exhibits a higher binding affinity for vertebrate nAChR subtypes (such as

) compared to the parent compound. This shift suggests that the "species selectivity" safety margin shrinks as the parent compound metabolizes.

Visualization: Comparative Receptor Interaction

Figure 1: Comparative binding pathways of Imidacloprid vs. its Olefin metabolite. Note the increased affinity of Olefin for vertebrate receptors.

Impact on Non-Target Organisms[1][2][3][4][5][6][7][8]

A. Pollinators (Apis mellifera)

The most critical finding in exploratory studies is the inversion of toxicity . In acute oral toxicity tests, IMI-olefin has demonstrated lower LD50 values (higher toxicity) than Imidacloprid.[1][2][3]

-

Acute Lethality: ~30 ng/bee (Olefin) vs. ~60 ng/bee (Parent).[2]

-

Symptomology: Bees exposed to IMI-olefin exhibit rapid onset of neurotoxic symptoms: intense hyperactivity and trembling followed by metabolic exhaustion and hypoactivity.[2] This "burnout" phase makes them unable to forage or return to the hive.

B. Aquatic Invertebrates

Aquatic systems act as sinks for agricultural runoff. Metabolites like IMI-olefin persist in water columns. Species such as Neocloeon triangulifer (mayfly) and Chironomus dilutus show extreme sensitivity to neonicotinoids. The persistence of the olefin metabolite extends the window of neurotoxic exposure for these organisms, disrupting the aquatic food web.

C. Vertebrates (Birds & Mammals)

While acute lethality is rare in vertebrates, sublethal effects are significant.[4]

-

Avian Anorexia: Studies on white-crowned sparrows link IMI exposure to rapid weight loss and delayed migration. The presence of IMI-olefin in fecal matter suggests it contributes to this "anorexic" effect by modulating central nervous system pathways governing appetite.

-

Mammalian Oxidative Stress: In murine models, IMI-olefin has been linked to elevated nitric oxide levels and lipid peroxidation in the liver and brain, indicative of systemic oxidative stress.

Quantitative Data Summary

Table 1: Comparative Toxicity Profile (Imidacloprid vs. Olefin)

| Parameter | Organism | Imidacloprid (Parent) | Imidacloprid-Olefin | Significance |

| Oral LD50 (48h) | Apis mellifera | ~60 ng/bee | ~30 ng/bee | Olefin is ~2x more toxic acutely.[1][2][3] |

| Receptor Affinity (IC50) | Drosophila Head Membranes | 1.3 nM | 0.6 nM | Higher binding affinity for Olefin. |

| Mammalian Interaction | Mouse Brain nAChR | Low Affinity | Moderate Affinity | Reduced safety margin for vertebrates. |

| Environmental Fate | Soil Half-life | 100–900 days | Persistent | Accumulates as parent degrades. |

Experimental Protocols

To validate these effects in your own laboratory, the following protocols are recommended. These are designed to isolate the specific contribution of the metabolite.

Protocol A: Chronic Oral Toxicity Assay (Honeybee)

Objective: To determine the chronic lethal cumulative dose (CLCD) of IMI-olefin.

Workflow Visualization:

Figure 2: Workflow for Chronic Oral Toxicity Assay. Strict control of sucrose intake is vital for accurate dosing.

Step-by-Step Methodology:

-

Collection: Collect worker bees from the upper super of a healthy colony. Anesthetize briefly with CO2 (<2 min) for sorting.

-

Housing: Place bees in groups of 10 into stainless steel cages (10 x 10 x 10 cm) with ventilation.

-

Preparation of Stock: Dissolve analytical grade Imidacloprid-olefin in Acetone (max 0.1% final conc). Dilute in 50% (w/v) sucrose solution to yield concentrations of 0.1, 1.0, and 10.0 µg/L.

-

Feeding Regime: Provide 200 µL of treated solution per cage daily. Measure consumption by weighing feeders before and after (correcting for evaporation).

-

Observation: Record mortality and behavioral endpoints (trembling, grooming palsy) every 24 hours for 10 days.

-

Calculation: Calculate the Cumulative Dose (

) using the formula:

Protocol B: Competitive Binding Assay (nAChR)

Objective: To compare the displacement of [3H]-Epibatidine by IMI and IMI-olefin.

-

Membrane Preparation: Homogenize Drosophila heads (or specific vertebrate brain tissue) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 25,000 x g for 20 mins. Resuspend pellet.

-

Incubation: In a 96-well plate, mix:

-

50 µL Membrane preparation (100 µg protein).

-

50 µL [3H]-Epibatidine (1 nM final).

-

50 µL Displacing ligand (IMI or Olefin) at log-concentrations (

to

-

-

Equilibrium: Incubate for 60 mins at 25°C.

-

Termination: Harvest via rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Quantification: Count radioactivity via liquid scintillation. Plot inhibition curves to determine

values.

Implications for Risk Assessment

The data surrounding Imidacloprid-olefin necessitates a shift in regulatory logic.

-

Metabolite Inclusion: Risk assessments must not stop at the parent compound. The "Total Toxic Residue" (TTR) approach should be mandatory, weighting the olefin metabolite higher due to its increased potency.

-

Chronic Exposure: The discrepancy between acute and chronic toxicity in bees (where chronic exposure is lethal at minute doses) highlights that standard "Acute LD50" tests are insufficient for neonicotinoid metabolites.

-

Vertebrate Safety: The narrowing safety margin for mammals suggests that bioaccumulation of the olefin metabolite in food chains could pose unforeseen risks to insectivorous birds and small mammals.

References

-

Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera.[2] Environmental Toxicology and Chemistry.

-

Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology.

-

Eng, M. L., Stutchbury, B. J., & Morrissey, C. A. (2017). Imidacloprid and chlorpyrifos insecticides impair migratory ability in a seed-eating songbird. Scientific Reports.

-

Morrissey, C. A., et al. (2015). Neonicotinoid contamination of global surface waters and associated risk to aquatic invertebrates: A review.[5][6] Environment International.[6]

-

Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. boerenlandvogels.nl [boerenlandvogels.nl]

- 3. Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sub-lethal and Lethal Methods to Detect Recent Imidacloprid Exposure in Birds with Application to Field Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njaudubon.org [njaudubon.org]

- 6. dc.etsu.edu [dc.etsu.edu]

The Role of Cytochrome P450 in the Bioactivation of Imidacloprid to Imidacloprid-Olefin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Imidacloprid, a cornerstone of the neonicotinoid insecticide class, owes its potent activity to its action as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects. However, its metabolic fate within organisms is a critical determinant of its overall toxicity and species selectivity. This technical guide provides an in-depth examination of the pivotal role played by the cytochrome P450 (CYP) monooxygenase system in the metabolism of imidacloprid, with a specific focus on the formation of its olefin metabolite. This biotransformation is not a detoxification step but rather a bioactivation, yielding a product with significant, and sometimes enhanced, toxicological activity. We will explore the underlying enzymatic mechanisms, identify the key CYP isoforms responsible across different species, discuss the toxicological consequences of this metabolic conversion, and provide detailed, field-proven protocols for studying these reactions in a laboratory setting. This guide is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of imidacloprid metabolism.

Part 1: The Biochemical Foundation of Imidacloprid Metabolism

Imidacloprid: A Systemic Neonicotinoid Insecticide

Imidacloprid is a systemic insecticide designed to be effective against a wide variety of sucking and mining pests.[1] Its mode of action relies on its structural similarity to acetylcholine, allowing it to bind to and activate postsynaptic nAChRs in the insect central nervous system. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, imidacloprid binding is persistent, leading to overstimulation, paralysis, and death of the insect. A key to its success has been its high selectivity for insect nAChRs over their mammalian counterparts, providing a perceived margin of safety.[2][3]

Cytochrome P450 Monooxygenases: The Masters of Xenobiotic Metabolism

The cytochrome P450 (CYP) superfamily represents a vast group of heme-containing enzymes that are central to the metabolism of a wide array of endogenous and exogenous compounds, including drugs, toxins, and pesticides.[4][5] These enzymes are primarily found in the liver but are also present in other tissues like the gastrointestinal tract and kidneys.[4] CYPs catalyze a variety of oxidative reactions, fundamentally serving to increase the hydrophilicity of lipophilic compounds, thereby facilitating their excretion from the body.[4] In the context of imidacloprid, this oxidative power drives its transformation into several key metabolites.

The catalytic activity of CYPs is dependent on a complex electron transport chain and the presence of NADPH as a reducing equivalent. This dependency is a cornerstone of experimental design, as the absence of an NADPH-regenerating system in an in vitro assay will halt P450 activity, serving as a critical negative control to validate that the observed metabolism is indeed P450-mediated.[6]

Part 2: The Oxidative Pathway: Formation of Imidacloprid-Olefin

The metabolism of imidacloprid proceeds via several routes, but the most significant in terms of bioactivation are the oxidative pathways catalyzed by CYPs. These reactions primarily target the imidazolidine ring of the molecule.[7][8]

Mechanism of Imidazolidine Ring Oxidation

The P450-mediated oxidation of imidacloprid's imidazolidine ring results in two primary types of products: hydroxylated derivatives (4-hydroxy- and 5-hydroxy-imidacloprid) and the olefin metabolite through desaturation.[2][7] The formation of the olefin is effectively a dehydrogenation reaction, creating a double bond within the five-membered ring.

Theoretical calculations on the interaction between imidacloprid and human CYP3A4 suggest that specific amino acid residues within the enzyme's active site, such as Arg192, orient the substrate for attack.[9] The reaction proceeds via the canonical P450 catalytic cycle, where the heme iron activates molecular oxygen to attack the substrate. This process can lead to either the insertion of an oxygen atom (hydroxylation) or the abstraction of hydrogen atoms to form the olefin.

Sources

- 1. boerenlandvogels.nl [boerenlandvogels.nl]

- 2. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ovarian antral follicles metabolize imidacloprid in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidacloprid insecticide metabolism: human cytochrome P450 isozymes differ in selectivity for imidazolidine oxidation versus nitroimine reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical Insights into Imidazolidine Oxidation of Imidacloprid by Cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Methodological Framework for the Preliminary Investigation of Imidacloprid-Olefin Bioaccumulation

Executive Summary

Imidacloprid-olefin (IMI-olefin) is a primary metabolite of the neonicotinoid insecticide imidacloprid.[1] While the parent compound exhibits low bioaccumulation potential (

This technical guide outlines a rigorous framework for investigating the bioaccumulation kinetics of IMI-olefin. Unlike standard bioaccumulation studies that focus on parent compounds, this investigation requires a dual-kinetic approach: quantifying the biotransformation of imidacloprid into the olefin and the subsequent retention of the metabolite. This guide targets researchers in environmental toxicology and agrochemical safety, providing self-validating protocols for LC-MS/MS quantification and kinetic modeling.

Metabolic Context & Mechanism[2]

The accumulation of IMI-olefin is not merely a passive partitioning process; it is driven by enzymatic activation. The cytochrome P450 (CYP450) monooxygenase system mediates the desaturation of the imidazolidine ring.[2] Understanding this pathway is critical for selecting the appropriate test species and interpreting kinetic data.

The Biotransformation Pathway

In susceptible species (e.g., Apis mellifera, Danio rerio), CYP450 enzymes (specifically CYP3A4 homologs or CYP353D1v2 in insects) catalyze the hydroxylation of imidacloprid to 5-hydroxy-imidacloprid, which subsequently dehydrates to form the olefin. Direct desaturation is also a proposed minor pathway.

Critical Insight: Unlike detoxification pathways that render compounds more polar for excretion, this pathway creates a metabolite that retains high affinity for the target site and may exhibit slower elimination rates, leading to "toxic bioaccumulation."

Figure 1: Biotransformation pathway of Imidacloprid to the Olefin metabolite.[2] The accumulation risk arises if the formation rate (

Analytical Method Development (LC-MS/MS)

Accurate quantification of IMI-olefin requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The structural similarity between the parent and the olefin (difference of ~2 Da) necessitates high chromatographic resolution and specific Multiple Reaction Monitoring (MRM) transitions.

Sample Preparation (QuEChERS)

For biological tissues (fish muscle or invertebrate homogenate), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is recommended to minimize matrix effects.

-

Homogenization: Weigh 1.0 g tissue; add internal standard (Imidacloprid-d4).

-

Extraction: Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid. Shake vigorously (1 min).

-

Partitioning: Add 4g MgSO₄ + 1g NaCl. Vortex and centrifuge (4000 rpm, 5 min).

-

Cleanup (d-SPE): Transfer supernatant to tube containing 150 mg PSA (Primary Secondary Amine) + 50 mg C18. Vortex and centrifuge.

-

Reconstitution: Evaporate to dryness under

; reconstitute in Mobile Phase A:B (80:20).

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| Imidacloprid | 256.1 | 209.1 | Quantifier | 18 |

| 256.1 | 175.1 | Qualifier | 22 | |

| IMI-Olefin | 254.1 | 207.1 | Quantifier | 20 |

| 254.1 | 128.0 | Qualifier | 35 | |

| Imidacloprid-d4 | 260.1 | 213.1 | Internal Std | 18 |

Note: The olefin mass (254.1) is exactly 2 units less than the parent, corresponding to the loss of two hydrogens (desaturation).

Experimental Protocol: Bioaccumulation Assay

This protocol is adapted from OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure), modified for a preliminary investigation of a metabolite.

Study Design

-

Test System: Flow-through or semi-static renewal system.

-

Test Organism: Danio rerio (Zebrafish) or Gammarus pulex (Aquatic invertebrate model).

-

Exposure Route: Aqueous exposure to Parent Imidacloprid . (Direct exposure to synthesized Olefin is optional but less environmentally relevant).

-

Duration: 28 days (Uptake) + 14 days (Depuration).

Workflow Logic

Figure 2: Experimental workflow for assessing metabolic bioaccumulation. Frequent sampling during the uptake phase is crucial to capture the lag time of metabolite formation.

Quality Control (Self-Validation)

-

Spike Recovery: Run blank tissue samples spiked with IMI-olefin at 1, 10, and 100 µg/kg to validate extraction efficiency (Acceptance: 70-120%).

-

Solvent Blanks: Inject pure ACN between samples to monitor carryover, as neonicotinoids can stick to injector ports.

-

Stability Check: IMI-olefin is light-sensitive. All extraction steps must be performed under amber light or in opaque vessels.

Data Interpretation & Kinetic Modeling[4]

In this study, the "Bioaccumulation Factor" (BAF) for the metabolite is complex because the source is internal (metabolism), not external (water). Therefore, we calculate the Metabolite Bioaccumulation Factor (

Kinetic Equations

The concentration of the metabolite in the organism (

Where:

- = Concentration of parent Imidacloprid in tissue (assumed steady state).

- = Rate constant of metabolite formation (biotransformation).

- = Rate constant of metabolite elimination.

Calculation of MBAF

If the parent compound reaches steady state rapidly, the accumulation of the olefin can be approximated. The ratio of the metabolite to the parent in the tissue at steady state defines the metabolic accumulation potential:

Interpretation Guide:

-

MBAF > 1: The organism produces the toxic olefin faster than it can eliminate it. This indicates a high risk of "toxic bioaccumulation," even if the parent compound BCF is low.

-

MBAF < 0.2: The metabolite is likely rapidly excreted or not formed in significant quantities.

References

-

Casida, J. E. (2011). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance.[3] Journal of Agricultural and Food Chemistry, 59(7), 2923–2931. [Link]

-

Canadian Council of Ministers of the Environment (CCME). (2007). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Imidacloprid.[4] [Link]

-

Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera.[5] Environmental Toxicology and Chemistry, 20(11), 2482–2486. [Link]

-

Organization for Economic Co-operation and Development (OECD). (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals. [Link]

-

Schulz-Jander, D. A., & Casida, J. E. (2002). Imidacloprid Insecticide Metabolism: Human Cytochrome P450 Isozymes Differ in Selectivity for Imidazolidine Oxidation Versus Nitroimine Reduction.[2] Toxicology Letters, 132(1), 65–70. [Link]

Sources

- 1. Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidacloprid insecticide metabolism: human cytochrome P450 isozymes differ in selectivity for imidazolidine oxidation versus nitroimine reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccme.ca [ccme.ca]

- 5. Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Metabolic Activation of a Potent Insecticide

An In-Depth Technical Guide to the Insecticidal Activity of Imidacloprid-Olefin

Imidacloprid, a first-generation neonicotinoid, has been a cornerstone of insect pest management for decades. Its efficacy stems from its action as a systemic insecticide that targets the central nervous system of insects[1][2]. However, the parent compound is not the sole actor in its toxicological profile. Through metabolic processes within the target insect, as well as in plants and soil, Imidacloprid is transformed into various metabolites, some of which exhibit equal or even greater insecticidal potency.

This guide focuses on one such critical metabolite: Imidacloprid-olefin . This molecule is formed via the oxidation and dehydrogenation of the imidazolidine ring of the parent Imidacloprid, a reaction often catalyzed by cytochrome P450 monooxygenases[3][4]. The formation of a double bond in the ring structure significantly alters the molecule's interaction with its biological target, enhancing its toxicity and making it a key component in the overall insecticidal action of Imidacloprid. Understanding the specific activity of Imidacloprid-olefin is therefore paramount for researchers in toxicology, environmental science, and next-generation pesticide development.

Chapter 1: Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)

The primary target for all neonicotinoids is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system[5]. Acetylcholine, the natural ligand, binds to nAChRs, causing the channel to open and allow an influx of cations, leading to neuronal excitation. This signal is rapidly terminated by the enzyme acetylcholinesterase, which breaks down acetylcholine.

Imidacloprid and its olefin metabolite function as nAChR agonists. They bind to the same site as acetylcholine but do so with high affinity and are not broken down by acetylcholinesterase[5]. This leads to a sustained, irreversible activation of the receptor, causing uncontrolled nerve impulses, followed by a complete blockage of the neuronal pathway[1][6]. The result is paralysis and, ultimately, death of the insect[1].

The structural change from Imidacloprid to Imidacloprid-olefin enhances its binding affinity and potency at the insect nAChR. Studies have demonstrated that Imidacloprid-olefin is significantly more toxic to certain insect species than its parent compound. For instance, it has been shown to be up to 10 times more toxic to whiteflies and aphids[3]. This heightened activity is a critical consideration in evaluating the overall environmental and toxicological impact of Imidacloprid use.

Chapter 2: Comparative Insecticidal Activity

Quantitative analysis confirms the superior insecticidal properties of Imidacloprid-olefin compared to the parent molecule in key species. Acute toxicity studies, which determine the median lethal dose (LD50), are fundamental in this assessment. In honeybees (Apis mellifera), for example, Imidacloprid-olefin consistently demonstrates a lower LD50 value, indicating higher toxicity[7][8]. This suggests that the metabolic conversion is a bioactivation step, creating a more potent toxicant.

| Compound | Target Organism | Acute Oral LD50 (48h) | Data Source(s) |

| Imidacloprid | Apis mellifera (Honeybee) | ~60 ng/bee | [7][8] |

| Imidacloprid-Olefin | Apis mellifera (Honeybee) | ~30 ng/bee | [7] |

| 5-Hydroxy-Imidacloprid | Apis mellifera (Honeybee) | ~200 ng/bee | [7] |

| Imidacloprid-Urea | Apis mellifera (Honeybee) | >1000 ng/bee (low toxicity) | [7] |

Table 1: Comparative acute oral toxicity of Imidacloprid and its major metabolites to the honeybee. Lower LD50 values indicate higher toxicity.

The causality behind this enhanced toxicity lies in the conformational change of the molecule. The introduction of the double bond in the imidazolidine ring is thought to improve the molecule's fit and binding energy within the insect nAChR, making it a more effective agonist than the parent compound.

Chapter 3: Experimental Protocols for Activity Assessment

To rigorously quantify and validate the insecticidal activity of Imidacloprid-olefin, standardized and reproducible protocols are essential. Here, we detail two core experimental workflows: a topical insecticidal bioassay and a competitive radioligand binding assay for nAChR interaction.

Protocol: Topical Insecticidal Bioassay (Dose-Response)

This protocol is designed to determine the median lethal dose (LD50) of a test compound through direct topical application. The choice of a topical application over a feeding assay eliminates variables related to feeding behavior and antifeedant effects, providing a direct measure of contact toxicity.

Methodology:

-

Insect Rearing: Culture a susceptible strain of the target insect (e.g., fruit flies, Drosophila melanogaster, or house flies, Musca domestica) under controlled conditions (25°C, 60% RH, 12:12 L:D cycle) to ensure a homogenous test population. Use 2-5 day old adult insects for testing.

-

Preparation of Dosing Solutions: Dissolve Imidacloprid-olefin analytical standard in a volatile solvent, typically analytical-grade acetone. Prepare a stock solution (e.g., 1 µg/µL) and perform serial dilutions to create a range of at least 5-7 concentrations expected to cause between 10% and 90% mortality. A solvent-only solution serves as the negative control.

-

Insect Immobilization: Anesthetize insects briefly using CO2 or by chilling them on a cold plate. This ensures precise application of the test compound without causing undue stress or injury.

-

Topical Application: Using a calibrated microapplicator, apply a precise volume (e.g., 0.1-0.5 µL) of each dosing solution to the dorsal thorax of each anesthetized insect. Treat at least 3 replicates of 20-25 insects per concentration level.

-

Incubation and Observation: Place the treated insects in clean recovery containers with access to food (e.g., a sugar-water solution) and hold under standard rearing conditions.

-

Mortality Assessment: Record mortality at set time points, typically 24 and 48 hours post-application. Insects are considered dead if they are unable to move or stand when gently prodded with a fine brush.

-

Data Analysis: Correct mortality data for control mortality using Abbott's formula. Perform a Probit or Logit analysis on the dose-response data to calculate the LD50 value and its 95% confidence intervals.

Protocol: nAChR Competitive Radioligand Binding Assay

This protocol provides a direct measure of the binding affinity of Imidacloprid-olefin to its target site, the nAChR. It is a self-validating system where the displacement of a known high-affinity radioligand by the unlabeled test compound (the "competitor") allows for the calculation of the inhibitor constant (Ki).

Methodology:

-

Membrane Preparation: Homogenize neural tissue (e.g., heads from house flies or brains from honeybees) in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at low speed to remove debris. Pellet the membrane fraction from the supernatant by high-speed ultracentrifugation. Resuspend the pellet in a fresh buffer to a specific protein concentration (determined by a Bradford or BCA assay).

-

Radioligand Selection: Choose a suitable radiolabeled ligand that binds with high affinity to the insect nAChR, such as [³H]epibatidine or [³H]imidacloprid.

-

Binding Assay Incubation: In microcentrifuge tubes, combine the prepared membrane homogenate, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled competitor (Imidacloprid-olefin).

-

Total Binding: Membrane + Radioligand.

-

Non-specific Binding: Membrane + Radioligand + a saturating concentration of a known nAChR agonist (e.g., nicotine) to block all specific binding sites.

-

Competitive Binding: Membrane + Radioligand + serial dilutions of Imidacloprid-olefin.

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B). This step is critical; speed ensures that the equilibrium is not disturbed. The filters trap the membranes with bound radioligand while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Imidacloprid-olefin.

-

Use non-linear regression analysis (one-site fit) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Imidacloprid-olefin is not merely a breakdown product but a potent insecticidal metabolite that plays a significant role in the overall efficacy of its parent compound. Its enhanced affinity for the insect nicotinic acetylcholine receptor, confirmed through both direct binding assays and comparative toxicity studies, underscores the importance of considering metabolic activation in pesticide toxicology. For researchers, a thorough understanding of this metabolite's mechanism and activity is crucial for accurate risk assessment, resistance management, and the rational design of future insect control agents. The protocols outlined herein provide a robust framework for such investigations, ensuring data integrity and contributing to a deeper understanding of insecticide science.

References

-

National Pesticide Information Center. Imidacloprid General Fact Sheet. [Link][2]

-

Schlenk, D., et al. (2012). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. PMC. [Link][3]

-

Li, Y., et al. (2023). Absorption and Distribution of Imidacloprid and Its Metabolites in Goldfish (Carassius auratus Linnaeus). MDPI. [Link][4]

-

National Pesticide Information Center. Imidacloprid Technical Fact Sheet. [Link][5]

-

Suchail, S., et al. (2004). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry. [Link][7]

-

Suchail, S., et al. (2010). Metabolism of imidacloprid in Apis mellifera. ResearchGate. [Link][9]

-

Suchail, S., et al. (2004). Metabolism of imidacloprid in Apis mellifera. PubMed. [Link][10]

-

Sharma, A., & Kumar, V. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link][11]

-

Liu, Z., et al. (2008). Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation. PubMed. [Link][12]

-

Suchail, S., et al. (2004). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. PubMed. [Link][8]

Sources

- 1. Imidacloprid - Wikipedia [en.wikipedia.org]

- 2. Imidacloprid General Fact Sheet [npic.orst.edu]

- 3. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 6. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. boerenlandvogels.nl [boerenlandvogels.nl]

- 8. Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of imidacloprid in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. entomoljournal.com [entomoljournal.com]

- 12. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity LC-MS/MS Protocol for the Quantitation of Imidacloprid-Olefin

Application Note: AN-TOX-IMI-042

Executive Summary

Imidacloprid-olefin (IMI-olefin) is a primary metabolite of the neonicotinoid insecticide imidacloprid.[1][2] While the parent compound is widely regulated, the olefin metabolite presents a critical analytical challenge due to its enhanced toxicity—approximately 10 to 16 times more toxic to certain vertebrates and invertebrates than the parent compound [1].

This protocol details a robust LC-MS/MS methodology for the detection and quantitation of IMI-olefin.[3] Unlike standard pesticide screens, this method addresses specific challenges: the metabolite's increased polarity, potential matrix suppression in early elution windows, and the critical risk of false positives derived from the in-source dehydration of 5-hydroxy-imidacloprid.

Chemical & Physical Properties

Understanding the shift in physicochemical properties between the parent and metabolite is vital for method development.

| Property | Imidacloprid (Parent) | Imidacloprid-olefin (Target) | Impact on Method |

| Structure | Imidazolidine ring (saturated) | Imidazoline ring (unsaturated double bond) | Olefin is more rigid and planar. |

| Molecular Mass | 255.66 g/mol | 253.64 g/mol | Precursor ion shift ( |

| Polarity (LogP) | ~0.57 | < 0.57 (More Polar) | Elutes earlier on Reverse Phase (C18). |

| Toxicity | Moderate | High (High affinity for nAChR) | Requires lower LOQs (trace detection). |

Sample Preparation Protocols

Two distinct workflows are provided based on the matrix complexity.

Protocol A: QuEChERS for Agricultural Matrices (Fruits, Vegetables, Honey)

Recommended for: High-water content samples where sugar/pigment removal is necessary.

Reagents: Acetonitrile (LC-MS grade), Magnesium Sulfate (

-

Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

-

Partitioning: Add QuEChERS Citrate Buffer Mix (4g

, 1g-

Why Citrate? Imidacloprid and its metabolites are base-sensitive. Citrate buffering (pH 5.0–5.5) prevents degradation during extraction [2].

-

-

Centrifugation: Centrifuge at 4,000 rpm for 5 min.

-

Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.

-

Caution: Do not use excessive PSA if analyzing acidic metabolites (like 6-chloronicotinic acid), but for Olefin (basic), PSA removes sugars/fatty acids effectively.

-

-

Reconstitution: Evaporate 500

L of extract to dryness under

Protocol B: Solid Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)

Recommended for: Trace analysis in complex biological matrices to minimize ion suppression.

-

Pre-treatment: Dilute 200

L plasma/urine with 600 -

Conditioning: Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (60 mg/3 mL). Condition with 3 mL MeOH followed by 3 mL Water.

-

Loading: Load pre-treated sample at gravity flow or low vacuum.

-

Washing: Wash with 3 mL Water (removes salts/proteins) followed by 3 mL 5% MeOH in Water.

-

Critical Step: The Olefin is polar. Washing with high organic % (>10%) will cause breakthrough and loss of analyte.

-

-

Elution: Elute with 3 mL Acetonitrile.

-

Concentration: Evaporate and reconstitute as in Protocol A.

Workflow Visualization

Figure 1: Optimized QuEChERS extraction workflow for Imidacloprid-olefin in food matrices.

LC-MS/MS Method Parameters

Liquid Chromatography

The separation must resolve IMI-olefin from the parent compound and the 5-hydroxy metabolite.

-

Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: C18 High-Strength Silica (e.g., Waters Acquity HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8

m.-

Rationale: HSS T3 technology provides better retention for polar compounds (like the Olefin) compared to standard C18, preventing it from eluting in the void volume.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

-

Note: Ammonium formate improves ionization efficiency in ESI+ mode.

-

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Initial Hold (Focusing) |

| 1.00 | 5% | End of Loading |

| 8.00 | 95% | Linear Ramp |

| 10.00 | 95% | Wash |

| 10.10 | 5% | Re-equilibration |

| 13.00 | 5% | End of Run |

Mass Spectrometry (ESI+)[4]

-

Ionization: Electrospray Ionization (Positive Mode).[4]

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Role | Collision Energy (eV)* |

| Imidacloprid-olefin | 254.1 | 207.1 | Quantifier | 18 - 22 |

| 254.1 | 128.1 | Qualifier | 30 - 35 | |

| Imidacloprid (Parent) | 256.1 | 209.1 | Reference | 18 - 20 |

| Imidacloprid-d4 (IS) | 260.1 | 213.1 | Internal Std | 18 - 20 |

*Note: Collision energies are instrument-dependent. Optimize using a 100 ng/mL infusion.

Fragmentation Pathway Visualization

Figure 2: Proposed fragmentation pathway for Imidacloprid-olefin in MS/MS.

Method Validation & Quality Assurance (Self-Validating Systems)

To ensure "Trustworthiness," the method must account for specific failure modes associated with neonicotinoid analysis.

A. The "In-Source Fragmentation" Trap (Crucial)

The Problem: The metabolite 5-hydroxy-imidacloprid (

The Solution (Self-Validation):

-

Inject a pure standard of 5-hydroxy-imidacloprid .

-

Monitor the MRM channel for the Olefin (254

207). -

If a peak appears in the Olefin channel at the retention time of the 5-hydroxy standard, you have in-source fragmentation.

-

Requirement: Chromatographic separation is mandatory. The Olefin (less polar than 5-OH, more polar than Parent) must be baseline resolved from the 5-hydroxy peak to ensure the signal at

254 is truly the Olefin metabolite [3].

B. Matrix Effects & Internal Standards

Since IMI-olefin elutes early (high polarity), it sits in the zone of high matrix suppression (salts, polar pigments).

-

Protocol: Use Imidacloprid-d4 as the Internal Standard (IS). While Olefin-d4 is ideal, it is expensive and rare. Parent-d4 is structurally similar enough to compensate for extraction efficiency and ionization suppression, provided the retention times are close.

-

Calculation: Use Relative Response Factor (RRF) =

.

C. Performance Metrics

-

Linearity:

over range 0.5 – 100 ng/mL.[5] -

LOQ: Target 0.5

g/kg (ppb) to account for high toxicity. -

Recovery: Acceptable range 70–120% (SANTE/11312/2021 guidelines).

References

-

JMPR (Joint FAO/WHO Meeting on Pesticide Residues). (2001). Imidacloprid: Toxicological evaluation.[1][4][6][7][8] Retrieved from [Link]

-

Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. Journal of AOAC International. Retrieved from [Link]

-

Fohgelberg, P., et al. (2025).[1] Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS. ResearchGate.[1][5] Retrieved from [Link]

-

PubChem. (n.d.). Imidacloprid-olefin Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Abdallah, O., et al. (2017).[9] Development of Validated LC-MS/MS Method for Imidacloprid and Acetamiprid in Parsley and Rocket. Journal of Liquid Chromatography & Related Technologies.[9] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Temporal Distribution of Imidacloprid and Its Metabolites in Laying Hens: An Evaluation of the Potential Impact on Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Imidacloprid-olefin | C9H8ClN5O2 | CID 14626249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IMIDACLOPRID (JMPR 2001) [inchem.org]

- 8. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Rapid Immunoassay-Based Detection of Imidacloprid-Olefin

Abstract

Imidacloprid, the world's most widely used insecticide, metabolizes into various transformation products, including Imidacloprid-olefin.[1][2] This metabolite has garnered significant attention due to its potential for higher toxicity than the parent compound, posing risks to non-target organisms and human health.[3] Consequently, the development of rapid, sensitive, and field-deployable methods for detecting Imidacloprid-olefin is critical for environmental monitoring, food safety assurance, and toxicological studies. This document provides a comprehensive guide to the principles and application of immunoassay techniques for the rapid detection of Imidacloprid-olefin, tailored for researchers, scientists, and drug development professionals. We present detailed protocols for both laboratory-based Enzyme-Linked Immunosorbent Assay (ELISA) and portable Lateral Flow Immunoassay (LFIA) systems.

Introduction: The Need for Imidacloprid-Olefin Detection

Imidacloprid is a systemic neonicotinoid insecticide that functions as an insect neurotoxin.[4] Its extensive use in agriculture leads to its presence and that of its metabolites in soil, water, and food products.[1] Imidacloprid-olefin is a significant metabolite formed through the oxidation of the parent compound.[2] Studies have indicated that Imidacloprid-olefin can exhibit comparable or even greater toxicity in certain organisms, such as honeybees, making its independent monitoring essential for a complete risk assessment.[3]

Traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) offer high accuracy but are often time-consuming, require sophisticated equipment, and are not suitable for on-site screening.[5] Immunoassays provide a powerful alternative, offering high sensitivity, specificity, and a rapid turnaround time, making them ideal for high-throughput screening of numerous samples.[5][6]

The Core Principle: Competitive Immunoassays for Small Molecules

Immunoassays are biochemical tests that measure the concentration of a substance, the analyte, through the use of specific antibodies.[7][8] Imidacloprid-olefin is a small molecule (hapten) with a molecular weight of approximately 253.64 g/mol .[2] Due to its small size, it cannot be simultaneously bound by two different antibodies, which is the basis of the common "sandwich" immunoassay format.[9][10][11]

Therefore, the detection of Imidacloprid-olefin relies on a competitive immunoassay format.

Causality Behind the Method: The core principle of a competitive immunoassay is the competition between the analyte in the sample (unlabeled) and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites.[12] The labeled analyte can be conjugated with an enzyme (for ELISA) or a nanoparticle (for LFIA). The resulting signal is inversely proportional to the concentration of the analyte in the sample:

-

High Analyte Concentration in Sample: The sample analyte outcompetes the labeled analyte, binding to most of the antibody sites. This results in a weak signal.

-

Low or No Analyte in Sample: The labeled analyte binds freely to the antibody sites, resulting in a strong signal.

To make the small Imidacloprid-olefin molecule immunogenic (capable of eliciting an antibody response), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[13][14] This hapten-carrier conjugate is then used to immunize animals to produce specific antibodies.[15]

Figure 1: Principle of Competitive Immunoassay. The signal generated is inversely related to the amount of analyte in the sample.

Protocol: Direct Competitive ELISA

This protocol outlines a direct competitive Enzyme-Linked Immunosorbent Assay for the quantitative or semi-quantitative detection of Imidacloprid-olefin. The wells of a microtiter plate are coated with antibodies specific to Imidacloprid-olefin.

Materials and Reagents

-

Anti-Imidacloprid-olefin antibody-coated 96-well microtiter plate

-

Imidacloprid-olefin standards (0, 0.05, 0.1, 0.5, 1, 5 ng/mL)

-

Imidacloprid-olefin-Horseradish Peroxidase (HRP) conjugate

-

Sample Diluent/Assay Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Solution (TMB - Tetramethylbenzidine)

-

Stop Solution (e.g., 1M Sulfuric Acid)[16]

-

Microplate reader (450 nm)

-

Precision pipettes and tips

Step-by-Step Experimental Protocol

-

Reagent Preparation: Allow all reagents and samples to reach room temperature (20-25°C) before use.[16]

-

Standard/Sample Addition: Add 50 µL of each standard, control, and prepared sample to the appropriate wells.

-

Rationale: This step introduces the known (standards) and unknown (samples) concentrations of the analyte into the assay system.

-

-

HRP Conjugate Addition: Add 50 µL of the Imidacloprid-olefin-HRP conjugate to each well. Seal the plate and gently mix by moving in a circular motion for 30 seconds.

-

Rationale: This introduces the labeled competitor. The subsequent incubation allows for the competitive binding between the sample analyte and the HRP-labeled analyte for the antibody sites on the well.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature.[16]

-

Washing: Decant the contents of the wells. Wash the plate 3-5 times with 250 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it firmly on a stack of clean paper towels to remove any remaining buffer.[16]

-

Rationale: This crucial step removes unbound reagents, including excess HRP-conjugate and sample components, reducing background noise and ensuring that the final signal is only from the bound HRP-conjugate.

-

-

Substrate Addition: Add 150 µL of TMB Substrate Solution to each well. Incubate for 20-25 minutes at room temperature, protected from direct sunlight.[16]

-